molecular formula C10H15N5O B13483568 N-Methyl-6-(1-piperazinyl)-3-pyridazinecarboxamide

N-Methyl-6-(1-piperazinyl)-3-pyridazinecarboxamide

Cat. No.: B13483568
M. Wt: 221.26 g/mol
InChI Key: CXVSKYJNJIIXFI-UHFFFAOYSA-N
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Description

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide makes it a valuable compound in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with N-methylpiperazine . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group.

Industrial Production Methods

Industrial production of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.

    Substitution: Various nucleophiles (amines, alkyl halides); polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO); elevated temperatures.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of the pyridazine and piperazine rings with a carboxamide group enhances its potential as a versatile scaffold in drug design and development .

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

N-methyl-6-piperazin-1-ylpyridazine-3-carboxamide

InChI

InChI=1S/C10H15N5O/c1-11-10(16)8-2-3-9(14-13-8)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3,(H,11,16)

InChI Key

CXVSKYJNJIIXFI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)N2CCNCC2

Origin of Product

United States

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